Dalapon

Beschreibung

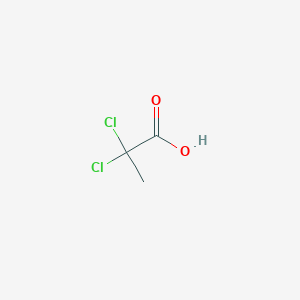

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichloropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPDOJHUQKPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O2 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

127-20-8 (hydrochloride salt), 29110-22-3 (magnesium salt), 53606-78-3 (calcium salt) | |

| Record name | Dalapon [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021575 | |

| Record name | Dalapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2-dichloropropionic acid appears as a colorless liquid. Soluble in water. Corrosive to metals and tissue. Used as a herbicide., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used.]; [NIOSH], HYGROSCOPIC WHITE SOLID IN VARIOUS FORMS OR COLOURLESS LIQUID., Colorless liquid with an acrid odor., Colorless liquid with an acrid odor. [herbicide] [Note: A white to tan powder below 46 °F. The sodium salt, a white powder, is often used.] | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

374 °F at 760 mmHg (USCG, 1999), 190 °C, 374 °F | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

50 % (NIOSH, 2023), Very soluble in alcohol. Soluble in ether, Very soluble in alkali solvents., In water, 502,000 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 90, 50% | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.4 (NIOSH, 2023) - Denser than water; will sink, 1.4014 at 20 °C, Relative density (water = 1): 1.40, 1.40 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.9 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.9 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

5.07 mmHg at 160 °F (USCG, 1999), 0.19 [mmHg], 0.19 mm Hg at 25 °C /Estimated/, 5.07 mmHg at 160 °F | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/449 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Liquid, Colorless liquid [Note: A white to tan powder below 46 degrees F. The sodium salt, a white powder, is often used]. | |

CAS No. |

75-99-0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dalapon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dalapon [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DALAPON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2,2-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dalapon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DALAPON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO6PY8ZMRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propionic acid, 2,2-dichloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UFA8750.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

46 °F (USCG, 1999), 20 °C, 46 °F | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21722 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DALAPON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4010 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1509 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 2,2-DICHLOROPROPIONIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/601 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2,2-Dichloropropionic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0200.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Dalapon's Mechanism of Action in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalapon (2,2-dichloropropionic acid) is a selective, systemic herbicide primarily used for the control of annual and perennial grasses. While its precise molecular mechanism was a subject of investigation for many years, a significant body of evidence points to the inhibition of pantothenate biosynthesis as its primary mode of action. This disruption of a critical metabolic pathway leads to a deficiency in coenzyme A, a vital cofactor for numerous biochemical reactions, ultimately resulting in plant death. This technical guide provides an in-depth exploration of the core mechanism of action of this compound in plants, summarizing key experimental findings, presenting quantitative data where available, and outlining the methodologies used in pivotal studies.

Introduction

Introduced as a herbicide, this compound has been effective in controlling a wide range of grass species in various agricultural and non-crop settings. Its herbicidal properties are characterized by slow but thorough action, with symptoms including chlorosis, growth inhibition, and eventual necrosis of the plant tissue. This compound is readily absorbed by both the leaves and roots and is translocated throughout the plant, accumulating in areas of high metabolic activity such as meristems and developing seeds.[1] At a biochemical level, this compound acts as a metabolic inhibitor, with its primary target identified as a key enzyme in the pantothenate biosynthesis pathway.

The Primary Target: Pantothenate Synthetase

The central hypothesis for this compound's mechanism of action is its role as an inhibitor of pantothenate synthetase (also known as pantoate-activating enzyme). This enzyme catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate (Vitamin B5), an essential precursor for the synthesis of coenzyme A (CoA).

A foundational study demonstrated that the inhibitory effects of several chlorinated aliphatic acids, including this compound, on the growth of yeast could be partially reversed by the addition of β-alanine or calcium pantothenate. This finding provided the initial evidence that the pantothenate synthesis pathway is a key metabolic site for the action of these herbicides.

Inhibition Kinetics and Specificity

While specific kinetic data for this compound's inhibition of plant-derived pantothenate synthetase is not extensively detailed in readily available literature, studies on structurally similar compounds provide strong evidence for a competitive inhibition mechanism. Research on 2,3-dichloroisobutyrate, a related chlorinated aliphatic acid, revealed that it acts as a competitive inhibitor with respect to pantoate and an uncompetitive inhibitor with respect to β-alanine for a site on the pantothenate-synthesizing enzyme.[2] Given the structural similarity of this compound to pantoate, it is highly probable that this compound also acts as a competitive inhibitor at the pantoate binding site of the enzyme.

The following table summarizes the proposed inhibitory action:

| Inhibitor | Target Enzyme | Substrate of Competition | Type of Inhibition |

| This compound (proposed) | Pantothenate Synthetase | Pantoate | Competitive |

| 2,3-dichloroisobutyrate | Pantothenate Synthetase | Pantoate | Competitive |

The Pantothenate and Coenzyme A Biosynthesis Pathway

To comprehend the impact of this compound, it is essential to understand the biochemical pathway it disrupts. The biosynthesis of coenzyme A from pantothenate is a five-step enzymatic process that is highly conserved across bacteria, fungi, and plants.

Figure 1: The pantothenate and coenzyme A biosynthesis pathway in plants.

The diagram illustrates the enzymatic steps leading to the synthesis of pantothenate and its subsequent conversion to coenzyme A. This compound is shown to inhibit pantothenate synthetase, the enzyme responsible for the condensation of pantoate and β-alanine. This inhibition is the primary herbicidal mechanism of this compound.

Downstream Metabolic Consequences

The inhibition of pantothenate synthetase by this compound leads to a cascade of metabolic disruptions due to the depletion of coenzyme A. CoA is a critical cofactor in a multitude of cellular processes, including:

-

Fatty Acid Synthesis and Oxidation: Acetyl-CoA is the fundamental building block for fatty acid synthesis, and CoA is essential for the β-oxidation of fatty acids.

-

Tricarboxylic Acid (TCA) Cycle: Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, enters the TCA cycle for cellular respiration.

-

Synthesis of Acetylcholine, Steroids, and other compounds.

The widespread metabolic disruption resulting from CoA deficiency explains the observed phytotoxic symptoms of this compound, such as growth cessation and chlorosis.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This experiment would be designed to directly measure the effect of this compound on the activity of pantothenate synthetase.

Figure 2: A generalized workflow for an in vitro pantothenate synthetase inhibition assay.

Methodology Outline:

-

Enzyme Preparation: A crude or partially purified enzyme extract would be prepared from a plant source known to have pantothenate synthetase activity (e.g., pea seedlings, spinach).

-

Reaction Mixture: A reaction buffer would be prepared containing the substrates (pantoate and β-alanine), ATP as an energy source, and magnesium ions as a cofactor.

-

Inhibitor Addition: this compound, dissolved in a suitable solvent, would be added to the reaction mixtures at a range of concentrations. Control reactions would contain the solvent alone.

-

Incubation: The reactions would be incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

-

Product Quantification: The amount of pantothenate produced would be quantified. Historically, this was often done using a microbiological assay with a pantothenate-requiring strain of bacteria. Modern methods would likely involve HPLC or LC-MS for more precise quantification.

-

Data Analysis: The rate of pantothenate formation at different this compound concentrations would be used to calculate inhibition parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and to determine the mode of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or other kinetic plots.

Whole Plant Reversal Studies

These experiments are designed to demonstrate that the phytotoxic effects of this compound can be overcome by supplying the downstream product of the inhibited enzyme.

Methodology Outline:

-

Plant Material: A sensitive grass species (e.g., ryegrass, crabgrass) would be grown under controlled greenhouse conditions.

-

Treatment Groups:

-

Control (no treatment)

-

This compound treatment

-

This compound + Pantothenate (or β-alanine) treatment

-

Pantothenate (or β-alanine) alone

-

-

Application: this compound would be applied to the foliage or roots at a concentration known to cause significant growth inhibition. The pantothenate or β-alanine would be supplied either simultaneously or shortly after the this compound application, typically through the rooting medium.

-

Observation and Data Collection: Plants would be observed over a period of several weeks, and data on plant height, biomass, chlorophyll content, and visual injury symptoms would be collected.

-

Analysis: The data would be statistically analyzed to determine if the provision of pantothenate or β-alanine significantly reduced the phytotoxic effects of this compound.

Secondary Effects and Other Considerations

While the inhibition of pantothenate synthetase is considered the primary mechanism of action, other secondary effects contribute to the overall herbicidal activity of this compound. At high concentrations, this compound acts as a strong acid, which can lead to the denaturation of proteins and cause rapid tissue necrosis.[3] Furthermore, the widespread metabolic disruptions stemming from CoA deficiency will have numerous downstream consequences on lipid, carbohydrate, and nitrogen metabolism.

It is also important to note that this compound is metabolized in soil and, to some extent, in plants to pyruvate. While pyruvate is a central metabolite, the introduction of exogenous pyruvate from this compound breakdown is unlikely to be the primary cause of phytotoxicity and is more a result of its degradation.

Conclusion

The mechanism of action of this compound in plants is centered on its inhibition of pantothenate synthetase, a crucial enzyme in the biosynthesis of coenzyme A. By acting as a competitive inhibitor of pantoate, this compound effectively blocks the production of pantothenate, leading to a cascade of metabolic failures due to the depletion of CoA. This primary mechanism, supported by in vitro and in vivo evidence, explains the characteristic slow-acting, systemic herbicidal effects of this compound on susceptible grass species. For researchers and professionals in drug and herbicide development, understanding this targeted metabolic inhibition provides a clear example of a successful herbicidal strategy and a basis for the design of new, selective inhibitors of essential plant metabolic pathways.

References

The Biochemical Pathway of Dalapon Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dalapon (2,2-dichloropropionic acid) is a herbicide that has been used for the control of annual and perennial grasses. Its persistence in the environment is a concern, making the study of its biodegradation crucial for environmental remediation and for understanding microbial metabolic versatility. This technical guide provides a comprehensive overview of the core biochemical pathway of this compound degradation, focusing on the enzymatic reactions, genetic organization, and key microorganisms involved. It summarizes quantitative data on enzyme kinetics and optimal degradation conditions, details relevant experimental protocols, and provides visual representations of the degradation pathway and related workflows. This document is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development interested in enzymatic dehalogenation.

The Core Biochemical Pathway

The microbial degradation of this compound is primarily an aerobic process initiated by the enzymatic cleavage of carbon-halogen bonds. The central pathway involves the conversion of this compound to pyruvate, a key intermediate in central metabolism.

The key enzyme responsible for the initial and rate-limiting step in this compound degradation is 2,2-dichloropropionate dehalogenase . This enzyme catalyzes the hydrolytic removal of both chlorine atoms from the this compound molecule. The overall reaction proceeds with the release of two chloride ions and the formation of pyruvate.[1][2]

While the direct conversion to pyruvate is widely reported, some studies suggest a stepwise dehalogenation process. In this proposed mechanism, this compound is first converted to 2-monochloropropionate, which is then further dehalogenated to propionate, and subsequently oxidized to pyruvate. Another proposed intermediate is 2-chloro-2-hydroxypropionate.

The resulting pyruvate can then enter the citric acid cycle (TCA cycle) to be completely mineralized to carbon dioxide and water, thereby providing a source of carbon and energy for the degrading microorganism.

Quantitative Data on this compound Degradation

The efficiency of this compound degradation is influenced by various factors, including the kinetic properties of the dehalogenase enzyme and environmental conditions such as pH and temperature. The following tables summarize key quantitative data from studies on this compound-degrading microorganisms.

Table 1: Kinetic Parameters of this compound Dehalogenases

| Enzyme Source Organism | Apparent Km (mM) | kcat (s-1) | Specific Activity (μmol Cl⁻/min/mg) | Reference |

| Pseudomonas alcaligenes | 0.23 - 0.73 | Not Reported | 0.56 (for 2,2-dichloropropionate) | [1] |

| Bacillus cereus SN1 | 0.2 | 1.22 | 0.155 | [2] |

Table 2: Optimal Conditions for this compound Dehalogenase Activity

| Enzyme Source Organism | Optimal pH | Optimal Temperature (°C) | Reference |

| Pseudomonas alcaligenes | 9.5 | Not Reported | [1] |

| Bacillus cereus SN1 | 6.0 | 30 | [2] |

Genetic Organization of the Degradation Pathway

The genes encoding the enzymes for this compound degradation are often located on mobile genetic elements such as plasmids or within gene clusters on the bacterial chromosome. This facilitates the horizontal gene transfer of degradation capabilities among different bacterial species. While a universally conserved this compound degradation operon has not been fully elucidated, studies on various dehalogenase-producing bacteria suggest a common organization.

A putative this compound degradation gene cluster would likely contain the structural gene for the 2,2-dichloropropionate dehalogenase. This is often accompanied by regulatory genes that control the expression of the dehalogenase, ensuring it is produced in the presence of this compound or other halogenated compounds. Additionally, transporter genes may be part of the cluster to facilitate the uptake of this compound into the bacterial cell.

Key Microorganisms

A variety of microorganisms have been identified with the ability to utilize this compound as a sole carbon and energy source. These are primarily bacteria isolated from soil and water environments previously exposed to the herbicide. Some of the key genera include:

-

Pseudomonas : Species such as Pseudomonas alcaligenes are frequently cited for their ability to degrade this compound and other halogenated compounds.[1]

-

Bacillus : Bacillus cereus has been shown to possess dehalogenases active against this compound.[2]

-

Arthrobacter

-

Agrobacterium

-

Methylobacterium

-

Rhizobium

-

Burkholderia [3]

-

Enterobacter [3]

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of this compound degradation.

Isolation and Enrichment of this compound-Degrading Bacteria

Objective: To isolate microorganisms from environmental samples capable of using this compound as a sole carbon source.

Methodology:

-

Sample Collection: Collect soil or water samples from sites with a history of herbicide application.

-

Enrichment Culture:

-

Prepare a minimal salt medium (MSM) containing all essential minerals for bacterial growth but lacking a carbon source.

-

Add this compound as the sole source of carbon and energy at a specific concentration (e.g., 10-20 mM).[3]

-

Inoculate the medium with the environmental sample.

-

Incubate the culture under appropriate conditions (e.g., 30°C with shaking) for several days to weeks.

-

-

Isolation of Pure Cultures:

-

After observing microbial growth (indicated by turbidity), serially dilute the enrichment culture.

-

Plate the dilutions onto solid MSM agar plates containing this compound as the sole carbon source.

-

Incubate the plates until distinct colonies appear.

-

Isolate individual colonies and re-streak onto fresh plates to ensure purity.

-

-

Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques such as 16S rDNA gene sequencing.[3]

Dehalogenase Enzyme Assay

Objective: To quantify the activity of the dehalogenase enzyme in cell-free extracts or purified preparations.

Methodology:

-

Preparation of Cell-Free Extract:

-

Grow the isolated bacterial strain in a liquid medium containing this compound to induce dehalogenase expression.

-

Harvest the cells by centrifugation in the late logarithmic phase of growth.

-

Wash the cell pellet with a suitable buffer (e.g., Tris-HCl) to remove extracellular chloride ions.

-

Resuspend the cells in a lysis buffer and disrupt them using methods such as sonication or French press.

-

Centrifuge the lysate at high speed to remove cell debris, collecting the supernatant which contains the cell-free extract.

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing a known concentration of this compound in a suitable buffer (e.g., Tris-HCl, pH adjusted to the enzyme's optimum).

-

Initiate the reaction by adding a specific amount of the cell-free extract or purified enzyme.

-

Incubate the reaction at the optimal temperature for a defined period.

-

-

Quantification of Chloride Release:

-

Stop the enzymatic reaction (e.g., by adding acid or heat).

-

Measure the concentration of released chloride ions using methods such as:

-

Colorimetric Assay: A common method involves reaction with mercuric thiocyanate and ferric nitrate, where the absorbance of the resulting ferric thiocyanate complex is measured spectrophotometrically.

-

Ion Chromatography: Provides a more specific and sensitive measurement of chloride ions.

-

-

-

Calculation of Specific Activity: Express the enzyme activity as micromoles of chloride released per minute per milligram of protein.

Analysis of this compound and its Metabolites

Objective: To identify and quantify this compound and its degradation intermediates and products in experimental samples.

Methodology:

-

Sample Preparation:

-

For aqueous samples, acidification followed by liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) is a common procedure.[4]

-

For soil or biological matrices, a more rigorous extraction protocol is required.

-

The extracts may be concentrated and, if necessary, derivatized to improve volatility and chromatographic separation for GC analysis.[5]

-

-

Analytical Techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile compounds. Derivatization of this compound to its methyl ester is often performed prior to GC-MS analysis.[5]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for the analysis of polar compounds like this compound and its metabolites directly from aqueous samples, often without the need for derivatization.[6]

-

Ion Chromatography (IC): Can be coupled with mass spectrometry (IC-MS) for the analysis of ionic species like this compound and chloride ions.

-

Conclusion

The biochemical pathway of this compound degradation is a well-established example of microbial catabolism of a xenobiotic compound. The central role of 2,2-dichloropropionate dehalogenase in converting this compound to the central metabolite pyruvate highlights the efficiency of microbial enzymatic systems. The genetic basis for this degradation, often encoded on mobile genetic elements, underscores the adaptability of microbial communities to new environmental challenges. The methodologies outlined in this guide provide a framework for the continued study of this compound degradation and the broader field of bioremediation. Further research into the structure-function relationships of dehalogenases and the regulation of their expression will undoubtedly lead to the development of more effective strategies for the cleanup of halogenated pollutants.

References

- 1. Degradation of aliphatic halogen-substituted pesticides by dehalogenase isolated from Pseudomonas alcaligenes. Identification and properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. lcms.cz [lcms.cz]

An In-depth Technical Guide to Dalapon: Chemical Structure, Properties, and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalapon, chemically known as 2,2-dichloropropionic acid, is a selective organochlorine herbicide and plant growth regulator.[1][2] It has been utilized in agriculture to control annual and perennial grasses in a variety of crops and non-crop areas.[1][3] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and toxicological properties, its herbicidal mode of action, and detailed experimental protocols relevant to its synthesis, analysis, and efficacy testing.

Chemical Structure and Identifiers

This compound is a halogenated carboxylic acid.[4] Its structure features a propionic acid backbone with two chlorine atoms attached to the alpha-carbon.[5] Commercial formulations often utilize the sodium or magnesium salts of this compound for improved water solubility and stability.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | 2,2-dichloropropanoic acid | [4] |

| CAS Number | 75-99-0 | [4][5][6] |

| Chemical Formula | C₃H₄Cl₂O₂ | [4][5] |

| SMILES | CC(C(=O)O)(Cl)Cl | [4][5] |

| InChIKey | NDUPDOJHUQKPAG-UHFFFAOYSA-N | [5][6] |

| PubChem CID | 6418 | [2][4] |

Physicochemical Properties

This compound is a colorless liquid in its acid form and is soluble in water.[4] It is subject to hydrolysis, particularly at temperatures above 50°C.[4]

Table 2: Physicochemical Properties of this compound (Acid Form)

| Property | Value | Reference |

| Molecular Weight | 142.97 g/mol | [4][7] |

| Physical State | Colorless liquid or hygroscopic white solid | [4] |

| Melting Point | 20 °C (68 °F) | [6] |

| Boiling Point | 190 °C (374 °F) at 760 mmHg | [6] |

| Water Solubility | 502,000 mg/L at 25 °C | [4] |

| pKa | 1.74 | [4] |

| Density | 1.4014 g/cm³ at 20 °C | [6] |

Toxicological Properties

This compound is classified as a moderately toxic compound (Toxicity Class II).[3] The primary routes of exposure are oral, dermal, and inhalation. Acute high exposure can lead to irritation of the skin, eyes, and respiratory tract.[3][7]

Table 3: Toxicological Data for this compound

| Parameter | Species | Value | Reference |

| LD₅₀ (Oral) | Rat (male) | 9330 mg/kg | [3] |

| LD₅₀ (Oral) | Rat (female) | 7570 mg/kg | [3] |

| LD₅₀ (Oral) | Rabbit (female) | 3860 mg/kg | [3] |

| LD₅₀ (Dermal) | Rat | > 5,000 mg/kg | [8] |

| LC₅₀ (96h, Fish) | Bluegill (Lepomis macrochirus) | 105 mg/L | [3][8] |

| EC₅₀ (48h, Aquatic Invertebrate) | Water flea (Daphnia pulex) | 11.0 mg/L | [8] |

Herbicidal Mode of Action

This compound is a systemic herbicide, absorbed through both the leaves and roots, and translocated throughout the plant.[1][2] Its primary mode of action is the inhibition of lipid synthesis .[2][9] More specifically, it is understood to disrupt the biosynthesis of pantothenate (Vitamin B5), a crucial precursor for the formation of Coenzyme A. Coenzyme A is essential for numerous metabolic pathways, including the synthesis and breakdown of fatty acids.

The enzyme pantothenate synthetase catalyzes the ATP-dependent condensation of pantoate and β-alanine to form pantothenate.[10][11] this compound is believed to act as an inhibitor of this enzyme, thereby disrupting the production of Coenzyme A and leading to a cascade of metabolic failures, ultimately resulting in plant growth inhibition and death.[12]

Experimental Protocols

Synthesis of this compound Sodium Salt

This protocol outlines a general method for the synthesis of this compound's sodium salt from 2,2-dichloropropionic acid, which is typically produced via the chlorination of propionic acid.[2][13]

Materials:

-

2,2-dichloropropionic acid

-

Sodium carbonate (anhydrous, finely subdivided)

-

Perchloroethylene (or other suitable chlorinated hydrocarbon solvent)

-

Reaction vessel with stirrer, heating mantle, and condenser

-

Filtration apparatus

-

Drying oven

Methodology:

-

Preparation: In a reaction vessel, create a slurry by adding sodium carbonate to perchloroethylene. Heat the slurry to approximately 50°C with continuous stirring.[13]

-

Reaction: Slowly add 2,2-dichloropropionic acid to the heated slurry. The molar ratio should be approximately 2 moles of acid to 1 mole of sodium carbonate.[13]

-

Heating and Precipitation: Continue stirring and heat the reaction mixture to around 90°C for approximately one hour to ensure the reaction goes to completion. A precipitate of sodium 2,2-dichloropropionate (this compound sodium) will form.[13]

-

Isolation: Cool the mixture and isolate the solid product by filtration.

-

Purification: Wash the collected precipitate with a small amount of cold perchloroethylene to remove any unreacted starting materials.

-

Drying: Dry the final product in an oven to remove residual solvent.

Analysis of this compound in Water Samples (Based on EPA Method 515.4)

This protocol provides a summary of the steps involved in the determination of this compound in drinking water, based on the principles of EPA Method 515.4.[14][15] This method involves extraction, derivatization, and analysis by gas chromatography.

Materials:

-

Water sample (40 mL)

-

Sodium hydroxide (4 N)

-

Hexane, Methyl tert-butyl ether (MTBE)

-

Sulfuric acid

-

Diazomethane (for derivatization)

-

Gas Chromatograph with Electron Capture Detector (GC-ECD)

-

Appropriate glassware and extraction apparatus

Methodology:

-

Hydrolysis: Adjust a 40 mL water sample to a pH of ≥ 12 with 4 N sodium hydroxide. Let the sample stand for one hour at room temperature to hydrolyze any potential derivatives.[14]

-

Sample Cleanup: Wash the alkaline sample with a mixture of hexane and MTBE to remove interferences. Discard the organic layer.[14]

-

Acidification: Acidify the aqueous sample to a pH < 1 with sulfuric acid.[14]

-

Extraction: Extract the acidified sample with MTBE. The this compound acid will partition into the organic MTBE layer.

-

Derivatization: Convert the extracted this compound into its methyl ester form using diazomethane. This step is crucial for making the analyte volatile enough for GC analysis.[14]

-

Analysis: Inject the derivatized extract into a GC-ECD system. The concentration of the this compound methyl ester is measured against a procedural standard calibration.[14]

-

Quantification: Quantify the amount of this compound in the original sample based on the detector response and calibration curve.

Herbicide Efficacy Testing Protocol (Whole-Plant Greenhouse Bioassay)

This protocol outlines a general procedure for assessing the efficacy of this compound on target grass species in a controlled greenhouse environment.[16][17]

Materials:

-

Seeds of target weed species (e.g., quackgrass, Bermuda grass) and a susceptible control species.

-

Pots, soil medium.

-

Greenhouse with controlled temperature, light, and humidity.

-

This compound formulation.

-

Laboratory sprayer calibrated for consistent application.

-

Data collection tools (calipers, biomass scale).

Methodology:

-

Plant Propagation: Sow seeds of the target and control species in pots. Allow them to germinate and grow under optimal greenhouse conditions until they reach a specified growth stage (e.g., 2-3 leaf stage).[16]

-

Treatment Preparation: Prepare a series of this compound concentrations, including a non-treated control, the recommended application rate, and typically twice the recommended rate to assess crop tolerance margins.

-

Herbicide Application: Transfer the plants to a spray chamber. Apply the different this compound solutions evenly to the foliage using a calibrated laboratory sprayer. Ensure uniform coverage.[17]

-

Post-Application Care: Return the treated plants to the greenhouse. Maintain normal watering and environmental conditions. Avoid overhead watering immediately after application to prevent washoff.[16]

-

Data Collection: Assess the plants at regular intervals (e.g., 7, 14, and 28 days after treatment). Collect data on:

-

Visual injury ratings (chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (plant death).

-

Plant height measurements.

-

Above-ground biomass (harvest, dry, and weigh the plant material at the end of the experiment).

-

-

Data Analysis: Analyze the data statistically to determine the dose-response relationship and calculate values such as the GR₅₀ (the dose required to cause a 50% reduction in growth) for the target species. Compare the response of the target species to the susceptible control.

Conclusion

This compound remains a significant compound in the study of herbicides and plant physiology. Its well-characterized chemical properties and specific mode of action on the pantothenate biosynthesis pathway provide a valuable tool for researchers. The protocols outlined in this guide offer a foundation for the consistent synthesis, analysis, and evaluation of this compound and related compounds in a laboratory setting. Adherence to standardized methodologies is critical for generating reliable and reproducible data in the fields of agricultural science, environmental chemistry, and drug development.

References

- 1. 4farmers.com.au [4farmers.com.au]

- 2. This compound [sitem.herts.ac.uk]

- 3. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 4. This compound | C3H4Cl2O2 | CID 6418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 75-99-0: this compound | CymitQuimica [cymitquimica.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound [drugfuture.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. This compound-sodium [sitem.herts.ac.uk]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Inhibitors of pantothenate synthetase of Mycobacterium tuberculosis – a medicinal chemist perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Uses of 2,2-Dichloropropionic acid_Chemicalbook [chemicalbook.com]

- 13. US3007964A - Method of preparing salts of 2, 2-dichloropropionic acid - Google Patents [patents.google.com]

- 14. NEMI Method Summary - 515.4 [nemi.gov]

- 15. epd.georgia.gov [epd.georgia.gov]

- 16. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hracglobal.com [hracglobal.com]

The Environmental Fate and Transport of Dalapon in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and transport of the herbicide Dalapon in soil. This compound, a selective herbicide primarily used for the control of annual and perennial grasses, undergoes a series of degradation and transport processes in the soil environment that dictate its persistence, mobility, and potential for off-site contamination. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways and workflows.

Quantitative Data Summary

The environmental behavior of this compound in soil is governed by a combination of degradation, adsorption, and transport processes. The following tables summarize key quantitative data gathered from various studies.

| Soil Property | Parameter | Value | Reference(s) |

| Persistence | Soil Half-life (t½) | 2 to 8 weeks (typical) | [1] |

| Soil Half-life (t½) | 4–8 days (muck soil, 28°C) | [2] | |

| Soil Half-life (t½) | 8–16 days (loam and silty clay loam soils, 28°C) | [2] | |

| Soil Half-life (t½) | 16–32 days (sandy loam soil, 28°C) | [2] | |

| Soil Half-life (t½) | 32–64 days (silty clay soil, 28°C) | [2] | |

| Soil Half-life (t½) | Up to 6 months (forest and tree nursery soils) | [3] | |

| Mobility | Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1 - 2 L/kg | [4] |

| Soil Thin-Layer Chromatography (Rf) | 0.96 (Hagerstown silty clay loam) | [4] | |

| Degradation | Microbial Degradation | Primary degradation pathway | [1] |

| Hydrolysis Half-life (in water) | Several months (< 25°C) | [1] | |

| Photolysis | Occurs, especially at higher temperatures | [1] |

Table 1: Key Environmental Fate Parameters of this compound in Soil.

Degradation of this compound in Soil

The dissipation of this compound from soil is primarily driven by microbial degradation, with hydrolysis and photolysis playing secondary roles.

Microbial Degradation

Microbial metabolism is the most significant process responsible for the breakdown of this compound in soil.[1] A diverse range of soil microorganisms, including bacteria from the genera Arthrobacter and Agrobacterium, are capable of utilizing this compound as a carbon and energy source.[5] The primary microbial degradation pathway involves the enzymatic conversion of this compound to pyruvate, a central metabolite in cellular respiration.[6]

The rate of microbial degradation is influenced by several environmental factors:

-

Temperature: Higher temperatures generally increase the rate of microbial activity and, consequently, this compound degradation.[1]

-

Soil Moisture: Adequate soil moisture is essential for microbial growth and metabolism, thus promoting faster degradation.[1]

-

Organic Matter: The level of organic matter can influence microbial populations and their activity.[2]

-

pH: Soil pH can affect the growth and enzymatic activity of this compound-degrading microorganisms.[2]

-

Presence of Other Chemicals: The presence of other herbicides, such as amitrole, can inhibit the microbial degradation of this compound.[7][8] Conversely, the addition of glucose has been shown to depress the breakdown of this compound by favoring other microbial species.[5]

Abiotic Degradation

While microbial degradation is dominant, abiotic processes also contribute to the breakdown of this compound.

-

Hydrolysis: this compound can undergo hydrolysis, breaking down into pyruvic acid. This process is generally slow at typical environmental temperatures (half-life of several months below 25°C) but is accelerated by increasing temperature and pH.[1]

-

Photolysis: this compound can be degraded by ultraviolet light from the sun, particularly at higher temperatures.[1]

Transport of this compound in Soil

The movement of this compound within and through the soil profile is primarily governed by its low adsorption to soil particles and high water solubility.

Adsorption

This compound exhibits very low adsorption to soil particles, particularly in clay and clay loam soils where adsorption may be negligible.[1] This is reflected in its low soil organic carbon-water partitioning coefficient (Koc) values of 1-2 L/kg, which indicates a very high potential for mobility.[4] The pKa of this compound is 1.74, meaning it exists predominantly as an anion in most soil environments.[4] Anionic pesticides generally show low adsorption to negatively charged soil colloids (clay and organic matter) due to electrostatic repulsion.

Leaching

Due to its low adsorption and high water solubility, this compound has a high potential to leach through the soil profile.[1][3] However, its movement is often limited by its rapid microbial degradation.[1] In many agricultural soils, this compound is not found below the top 6 inches of the soil layer because it is broken down before it can migrate further.[1]

Experimental Protocols

This section details the methodologies for key experiments used to assess the environmental fate and transport of this compound in soil.

Determination of this compound Degradation Half-Life in Soil (Aerobic)

This protocol is based on general principles for pesticide degradation studies.

Objective: To determine the rate of aerobic degradation of this compound in soil and calculate its half-life (DT50).

Materials:

-

Test soil, sieved (<2 mm)

-

Analytical grade this compound

-

Radiolabeled ¹⁴C-Dalapon (optional, for metabolite tracking)

-

Incubation vessels (e.g., glass flasks with gas-tight seals)

-

Constant temperature incubator

-

Analytical instrumentation (e.g., Gas Chromatograph with Electron Capture Detector - GC-ECD)

-

Extraction solvents (e.g., acidified diethyl ether)

-

Derivatization agent (e.g., 10% H₂SO₄ in methanol)

Procedure:

-

Soil Preparation: The test soil is characterized for its physicochemical properties (pH, organic carbon content, texture, etc.). The moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application: A known amount of this compound (and ¹⁴C-Dalapon, if used) is applied to the soil samples. The application rate should be relevant to typical field application rates.

-

Incubation: The treated soil samples are placed in the incubation vessels and incubated in the dark at a constant temperature (e.g., 20-25°C). Aerobic conditions are maintained by ensuring adequate headspace and periodic ventilation.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), replicate soil samples are removed for analysis.

-

Extraction: this compound is extracted from the soil samples using an appropriate solvent system. For example, extraction with a sulfuric acid solution followed by liquid-liquid partitioning with diethyl ether.[4]

-

Derivatization: As this compound is a non-volatile acid, it needs to be derivatized to a more volatile form for GC analysis. This is typically done by esterification, for example, by reacting the extract with 10% sulfuric acid in methanol to form the methyl ester of this compound.[4]

-

Analysis: The concentration of the this compound derivative in the extracts is quantified using GC-ECD.

-

Data Analysis: The concentration of this compound over time is plotted, and a first-order degradation kinetic model is typically fitted to the data to calculate the degradation rate constant (k) and the half-life (t½ = ln(2)/k).

Soil Adsorption/Desorption Study (Batch Equilibrium Method)

This protocol is based on the OECD Guideline 106.

Objective: To determine the soil-water distribution coefficient (Kd) and the soil organic carbon-water partitioning coefficient (Koc) of this compound.

Materials:

-

Test soils with varying properties

-

Analytical grade this compound

-

0.01 M CaCl₂ solution

-

Centrifuge tubes with screw caps

-

Shaker (end-over-end or wrist-action)

-

Centrifuge

-

Analytical instrumentation (GC-ECD or LC-MS/MS)

Procedure:

-

Preliminary Test: A preliminary test is conducted to determine the appropriate soil-to-solution ratio and equilibration time.

-

Main Test (Adsorption):

-

A series of this compound solutions of different concentrations are prepared in 0.01 M CaCl₂.

-

A known mass of soil is weighed into centrifuge tubes.

-

A known volume of each this compound solution is added to the soil.

-

The tubes are sealed and shaken at a constant temperature until equilibrium is reached.

-

The tubes are then centrifuged to separate the soil and the aqueous phase.

-

The concentration of this compound in the supernatant (aqueous phase) is determined.

-

The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution.

-

-

Main Test (Desorption):

-

After the adsorption phase, a known volume of the supernatant is removed and replaced with a fresh 0.01 M CaCl₂ solution.

-

The tubes are shaken again until a new equilibrium is reached.

-

The concentration of this compound in the aqueous phase is measured to determine the amount desorbed.

-

-

Data Analysis:

-

The adsorption data are used to construct an adsorption isotherm by plotting the amount of this compound adsorbed to the soil versus the equilibrium concentration in the solution.

-

The Freundlich or Langmuir equation is typically used to model the isotherm and calculate the adsorption coefficient (Kf or KL).

-

The soil-water distribution coefficient (Kd) is calculated as the ratio of the concentration of this compound in the soil to the concentration in the water at equilibrium.

-

The Koc is calculated by normalizing the Kd value to the organic carbon content of the soil (Koc = (Kd / %OC) * 100).

-

Soil Column Leaching Study

This protocol is based on the OECD Guideline 312.

Objective: To assess the mobility and leaching potential of this compound in a soil column.

Materials:

-